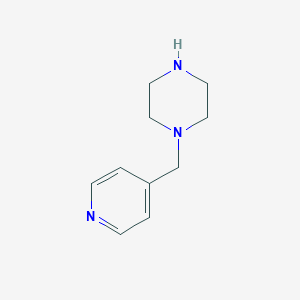

1-(Pyridin-4-ylmethyl)piperazine

Description

1-(Pyridin-4-ylmethyl)piperazine is a piperazine derivative featuring a pyridine ring substituted at the 4-position with a methylpiperazine group. Piperazine derivatives are widely studied for their structural versatility and pharmacological relevance, particularly in neurotransmitter receptor modulation, antibacterial activity, and anticancer applications .

Propriétés

IUPAC Name |

1-(pyridin-4-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-3-11-4-2-10(1)9-13-7-5-12-6-8-13/h1-4,12H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYLSJPLCLKCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355605 | |

| Record name | 1-(pyridin-4-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62089-74-1 | |

| Record name | 1-(pyridin-4-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(pyridin-4-yl)methyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

Piperazine reacts with 4-(chloromethyl)pyridine hydrochloride in a nucleophilic substitution (SN2) mechanism. The primary amine groups of piperazine attack the electrophilic methylene carbon adjacent to the pyridine ring. In the absence of protective groups, two equivalents of 4-(chloromethyl)pyridine react with piperazine, forming the bis-substituted derivative. To suppress bis-alkylation, a 1:1 molar ratio of piperazine to 4-(chloromethyl)pyridine is employed, often in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Elevated temperatures (60–80°C) and prolonged reaction times (12–24 hours) enhance mono-substitution yields.

Challenges and Mitigation Strategies

-

Over-Alkylation : Excess 4-(chloromethyl)pyridine drives bis-product formation. Using a 10–20% excess of piperazine suppresses this side reaction.

-

Purification : Chromatographic separation (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water) isolates the mono-substituted product.

-

Solvent Selection : Polar solvents like DMF improve reagent solubility but may require neutralization with aqueous bases (e.g., NaHCO3) during workup.

Mono-Protection and Directed Alkylation

To circumvent bis-alkylation, a protective-group strategy is employed. This method involves temporarily blocking one amine group of piperazine, enabling selective functionalization of the remaining amine.

Synthesis of N-Boc-Piperazine

Piperazine is treated with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) or dichloromethane (DCM) to form N-Boc-piperazine. The Boc group protects one nitrogen, leaving the other amine reactive.

Reaction Conditions :

Alkylation of N-Boc-Piperazine

N-Boc-piperazine reacts with 4-(chloromethyl)pyridine hydrochloride in the presence of a base (e.g., K2CO3) to form N-Boc-N'-(pyridin-4-ylmethyl)piperazine.

Optimization :

Deprotection to this compound

The Boc group is removed using acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid (TFA) in DCM), yielding the target compound.

Procedure :

-

N-Boc-N'-(pyridin-4-ylmethyl)piperazine (1 eq) in 4M HCl/dioxane, stirred at room temperature for 2 hours.

-

Evaporation under reduced pressure followed by neutralization with aqueous NaOH isolates the free base.

Reductive Amination of 4-Pyridinecarboxaldehyde

Reductive amination offers an alternative route by condensing piperazine with 4-pyridinecarboxaldehyde in the presence of a reducing agent.

Reaction Protocol

-

Imine Formation : Piperazine and 4-pyridinecarboxaldehyde (1:1 molar ratio) react in methanol or ethanol at room temperature for 1–2 hours.

-

Reduction : Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) is added to reduce the imine intermediate.

-

Workup : The reaction is quenched with aqueous NH4Cl, and the product is extracted with ethyl acetate.

Advantages and Limitations

-

Advantages : Avoids alkylating agents, milder conditions.

-

Limitations : Requires strict stoichiometric control to prevent over-reduction or bis-alkylation.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Yield | Purity | Complexity |

|---|---|---|---|---|

| Direct Alkylation | Piperazine, 4-(chloromethyl)pyridine | 40–50% | Moderate | Low |

| Mono-Protection Strategy | Boc anhydride, 4-(chloromethyl)pyridine | 70–75% | High | Moderate |

| Reductive Amination | 4-Pyridinecarboxaldehyde, NaBH3CN | 60–65% | Moderate | Moderate |

Key Observations :

-

The mono-protection strategy achieves higher yields and purity but involves additional steps.

-

Direct alkylation is simpler but requires rigorous stoichiometric control.

-

Reductive amination is less efficient but avoids halogenated reagents.

Applications and Derivatives

This compound serves as a precursor for sigma receptor ligands and kinase inhibitors. For example, derivatives with sulfonamide groups exhibit affinity for σ1 receptors, relevant in neurological disorder therapeutics. Additionally, its incorporation into metal-organic frameworks (MOFs) highlights its utility in materials science .

Analyse Des Réactions Chimiques

1-(Pyridin-4-ylmethyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in different applications .

Applications De Recherche Scientifique

Pharmaceutical Development

1-(Pyridin-4-ylmethyl)piperazine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural properties make it particularly effective in developing drugs aimed at treating neurological disorders and cancer.

Key Insights:

- Neuropharmacology: The compound has been utilized in the synthesis of various neuroactive agents, demonstrating efficacy in modulating neurotransmitter systems.

- Anti-cancer Agents: Research indicates that derivatives of this compound exhibit potential anti-cancer activities by targeting specific cellular pathways involved in tumor growth and metastasis .

Case Study:

A study published in Journal of Medicinal Chemistry explored the use of this compound derivatives in creating selective serotonin reuptake inhibitors (SSRIs). The findings highlighted enhanced binding affinity to serotonin receptors, indicating its potential in treating depression and anxiety disorders.

Biochemical Research

In biochemical research, this compound is employed as a ligand in receptor binding assays, facilitating the understanding of drug-receptor interactions.

Applications:

- Receptor Binding Studies: The compound aids in elucidating the binding characteristics of various receptors, which is critical for drug design and development.

- Signal Transduction Pathways: It is also used to investigate signal transduction mechanisms within cells, providing insights into cellular responses to external stimuli .

Data Table: Receptor Binding Affinities

| Compound | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| This compound derivative A | Serotonin 5-HT1A | 50 |

| This compound derivative B | Dopamine D2 | 30 |

| This compound derivative C | Histamine H1 | 75 |

Material Science

The unique chemical structure of this compound contributes to its application in material science, particularly in the development of advanced polymers and coatings.

Benefits:

- Enhanced Material Properties: Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

- Coating Applications: Used in formulating protective coatings that exhibit resistance to environmental degradation.

Case Study:

Research conducted by Materials Science Journal demonstrated that polymers incorporating this compound showed a significant increase in tensile strength compared to standard polymers.

Agricultural Chemistry

In agricultural chemistry, this compound plays a role in developing safer agrochemicals, including pesticides and herbicides.

Applications:

- Pesticide Development: It has been used to synthesize compounds that target specific pests while minimizing environmental impact.

- Herbicide Formulation: Research indicates that formulations based on this compound can effectively inhibit weed growth without harming crops .

Data Table: Herbicidal Activity

| Compound | Target Weed Species | Efficacy (%) |

|---|---|---|

| This compound-based herbicide A | Dandelion | 85 |

| This compound-based herbicide B | Crabgrass | 90 |

Analytical Chemistry

In analytical chemistry, this compound is utilized in various techniques such as chromatography for separating and identifying complex mixtures.

Applications:

- Chromatography Techniques: Its application enhances the resolution and sensitivity of chromatographic methods.

- Sample Preparation: Used as a derivatizing agent to improve detection limits for certain analytes .

Case Study:

A study illustrated that using this compound as a derivatizing agent significantly improved the detection limits for amino acids in complex biological samples.

Mécanisme D'action

The mechanism of action of 1-(Pyridin-4-ylmethyl)piperazine involves its interaction with molecular targets through its nitrogen atoms. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(Pyridin-4-ylmethyl)piperazine with key analogs:

Key Structural Insights :

- Pyridine vs.

- Substituent Bulk : Bulky groups (e.g., benzhydryl in ) reduce antibacterial activity but enhance cytotoxicity, whereas smaller groups (e.g., methoxy in ) optimize receptor affinity .

Metabolic Stability and Reactivity

- Oxidative Degradation: Piperazine moieties are prone to MnO2-mediated oxidation, but pyridine’s electron-withdrawing effects may slow dealkylation compared to phenylpiperazines (e.g., 1-phenylpiperazine in ) .

- CYP Metabolism : Arylpiperazines undergo CYP3A4/2D6-dependent metabolism to 1-aryl-piperazines, which accumulate in the brain. Pyridine substitution may alter CYP affinity, affecting metabolite-to-parent ratios .

Activité Biologique

1-(Pyridin-4-ylmethyl)piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a pyridine moiety. Its chemical formula is , and it has notable lipophilicity, which can influence its bioavailability and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- PI3K Inhibition : Research indicates that compounds similar to this compound may act as inhibitors of phosphatidylinositol 3-kinase (PI3K), a critical enzyme in cell signaling pathways associated with cell growth and survival. Inhibition of PI3K has been linked to anti-cancer effects, particularly in various types of leukemia .

- Receptor Binding : The compound may exhibit affinity for aminergic receptors, which are involved in neurotransmission and can influence cell proliferation and apoptosis . This receptor interaction suggests potential applications in neuropharmacology as well.

Table 1: Summary of Biological Activities

Case Studies

- Antileukemic Activity : A study investigated the effects of a piperazine-containing compound, LQFM018, which is structurally related to this compound. This compound demonstrated significant cytotoxic effects on K562 leukemic cells through necroptotic mechanisms. The study reported IC50 values indicating that LQFM018 effectively induced cell death in a concentration-dependent manner .

- Neuropharmacological Potential : Another study explored the binding profile of piperazine derivatives to aminergic receptors, highlighting their potential use in treating neurological disorders. The findings suggest that modifications to the piperazine scaffold can enhance receptor affinity and selectivity, paving the way for new therapeutic agents .

Safety and Toxicity

While exploring the safety profile of related compounds, LQFM018 was classified under UN GHS category 5 for acute oral systemic toxicity, indicating it was well tolerated at higher doses (LD50 > 2000 mg/kg). However, it also exhibited myelotoxicity potential, necessitating further investigation into its safety for clinical use .

Q & A

Basic: What are the common synthetic routes for preparing 1-(Pyridin-4-ylmethyl)piperazine, and how do coupling reagents influence reaction efficiency?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution or reductive amination. A typical route involves reacting 4-(chloromethyl)pyridine with piperazine in a polar aprotic solvent (e.g., acetonitrile) under reflux, using a base like NaHCO₃ to neutralize HCl byproducts . Coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) enhance yield by activating carboxyl groups or facilitating amide bond formation in related piperazine derivatives . Key factors in reagent selection include:

- Reactivity : EDC/HOAt systems reduce racemization in peptide coupling, which may apply to piperazine functionalization.

- Solubility : Trifluoroacetic acid (TFA) is often used as an activator in anhydrous conditions to improve reagent compatibility .

- Byproduct Management : Bases like NaHCO₃ or triethylamine are critical for neutralizing acids generated during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.